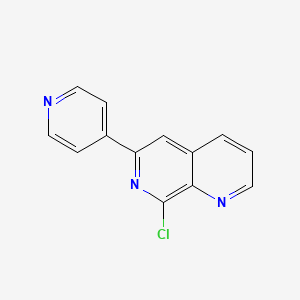

8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine

Descripción

Propiedades

IUPAC Name |

8-chloro-6-pyridin-4-yl-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3/c14-13-12-10(2-1-5-16-12)8-11(17-13)9-3-6-15-7-4-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETCPVJIUJSNAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC(=C2N=C1)Cl)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697433 | |

| Record name | 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211595-29-7 | |

| Record name | 8-Chloro-6-(4-pyridinyl)-1,7-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211595-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Route Based on Protected Amino Pyridine Precursors

A notable method involves using 2-chloro-3-amino-pyridine as a starting material, where the amino group is first protected to facilitate subsequent transformations. This approach is detailed in a patent describing a high-yield, industrially viable synthesis of 1,7-naphthyridine derivatives, including chloro-substituted analogs.

- Protection of the amino group on 2-chloro-3-aminopyridine using di-tert-butyl dicarbonate in the presence of an acid binding agent.

- Subsequent cyclization and functional group transformations to build the naphthyridine core.

- Introduction of the pyridin-4-yl substituent at the 6-position via coupling reactions.

This method emphasizes:

- Use of readily available raw materials.

- Avoidance of flammable, explosive, or highly toxic reagents.

- Simple operation suitable for scale-up.

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | 2-chloro-3-amino-pyridine + Boc2O + acid binding agent | Amino group protection to form compound II |

| 2 | Cyclization under controlled temperature | Formation of 1,7-naphthyridine core |

| 3 | Coupling with pyridin-4-yl moiety | Installation of 6-(pyridin-4-yl) substituent |

This approach yields the target compound with high purity and yield, suitable for industrial production.

Cyclization Strategies and Ring Formation

The formation of the naphthyridine core often involves cyclization reactions that create the fused heterocyclic system. Common methods include:

- Thermal cyclization of amino-substituted pyridine derivatives.

- Use of β-ketoesters or related compounds to form Schiff base intermediates followed by ring closure.

- Friedlander-type condensations for constructing the bicyclic framework.

Palladium-Catalyzed Cross-Coupling and C–C Bond Formation

Modern synthetic routes incorporate palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to attach the pyridin-4-yl group at the 6-position of the naphthyridine core.

- The chloro substituent at the 8-position can be introduced via direct halogenation or retained from the starting material.

- The 6-position coupling typically uses boronic acids or halogenated pyridines under mild conditions.

- This strategy allows for modular synthesis and easy variation of substituents.

Environmentally Friendly and Scalable Approaches

Recent research highlights the use of:

- Ionic liquid catalysts in aqueous media for naphthyridine synthesis, avoiding toxic organic solvents.

- Metal-free catalysis and mild conditions to improve safety and reduce environmental impact.

- These methods achieve excellent yields and simplify product isolation without chromatographic purification.

Summary Table of Preparation Methods

Research Findings and Practical Notes

- The protection of the amino group is crucial to prevent side reactions during cyclization.

- Direct halogenation methods can efficiently introduce the chloro substituent at the 8-position post-ring formation.

- Cross-coupling reactions enable the installation of the pyridin-4-yl group with high selectivity.

- Avoidance of chromatographic purification is possible with optimized reaction and work-up conditions, facilitating large-scale synthesis.

- Quantum chemical calculations support the reaction mechanisms and catalyst roles in aqueous ionic liquid systems, enhancing understanding and optimization.

Análisis De Reacciones Químicas

Types of Reactions: 8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while substitution reactions can produce various substituted naphthyridine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine is primarily investigated for its potential as an anticancer agent . Its mechanism involves the inhibition of farnesyl-protein transferase (FPT), an enzyme crucial for the post-translational modification of proteins involved in cell signaling pathways.

- Target Enzyme : Farnesyl-protein transferase (FPT)

- Mode of Action : Inhibits the farnesylation of proteins like H-Ras, disrupting critical signaling pathways associated with cancer cell proliferation and survival .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties , making it a candidate for developing new antibiotics. Its structural similarity to other naphthyridine derivatives enhances its efficacy against various pathogens.

- Case Study : Naphthyridine derivatives have shown effectiveness against bacteria and fungi, suggesting that this compound could be similarly effective .

The compound has been tested against various cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis.

- Experimental Findings : In vitro studies have shown that this compound can significantly reduce viability in HeLa (cervical cancer) and MCF-7 (breast cancer) cells through mechanisms involving cell cycle arrest and apoptosis induction .

Industry Applications

In addition to its pharmaceutical potential, this compound is utilized in the development of specialized materials and dyes due to its unique chemical properties.

Material Science

The compound serves as a building block for synthesizing more complex molecules used in various industrial applications, including dye manufacturing.

Screening Libraries

It is included in screening libraries for drug discovery processes, aiding researchers in identifying novel therapeutic candidates with specific biological activities .

Mecanismo De Acción

The mechanism of action of 8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as DNA gyrase or topoisomerase, leading to the disruption of DNA synthesis and cell proliferation. The presence of the chlorine and pyridine groups enhances its binding affinity to these targets, making it a potent inhibitor .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Chlorinated 1,7-Naphthyridines

8-Chloro-6-Methyl-1,7-Naphthyridine

- Structure : Chlorine at position 8 and methyl at position 4.

- Properties : The methyl group enhances lipophilicity compared to the pyridinyl substituent.

8-Chloro-6-Methoxy-1,7-Naphthyridin-4(1H)-one

- Structure : Chlorine at position 8, methoxy at position 6, and a ketone group at position 3.

Pyridinyl-Substituted 1,7-Naphthyridines

4-[8-(3-Fluorophenyl)-1,7-Naphthyridin-6-yl]-trans-Cyclohexanecarboxylic Acid

- Structure : 3-Fluorophenyl at position 8, cyclohexanecarboxylic acid at position 5.

- Properties : The trans-cyclohexane moiety enhances stereochemical stability.

- Applications : Acts as a PDE-4 inhibitor (phosphodiesterase-4) with 27% synthetic yield, highlighting scalability challenges .

8-(3-Nitro-phenyl)-6-Pyridin-3-yl-[1,7]Naphthyridine

- Structure : Nitrophenyl at position 8, pyridin-3-yl at position 6.

- Bioactivity : Exhibits moderate PDE-4C inhibition (IC₅₀ = 610 nM) compared to unsubstituted analogs (IC₅₀ = 10,000 nM), demonstrating the importance of substituent choice .

Amino-Substituted 1,7-Naphthyridines

8-Amino-2-(3-Methyl-2-Pyridyl)-1,7-Naphthyridine

- Structure: Amino at position 8, 3-methylpyridyl at position 2.

- Bioactivity: Strong antibacterial and antifungal effects (Table I and II in ). Tube dilution tests showed potency against multiple pathogens, likely due to the amino group’s interaction with microbial enzymes .

8-N-Methylamino-6-(3-Methyl-2-Pyridyl)-1,7-Naphthyridine

- Structure: N-Methylamino at position 8, 3-methylpyridyl at position 6.

Actividad Biológica

Overview

8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of farnesyl-protein transferase (FPT). This enzyme plays a critical role in the post-translational modification of proteins, affecting various signaling pathways crucial for cell growth and survival.

Target Enzyme : The primary target of this compound is farnesyl-protein transferase (FPT) .

Mode of Action : The compound inhibits FPT activity, which leads to the disruption of the Ras signaling pathway. This inhibition prevents the farnesylation of proteins such as H-Ras, which is essential for their proper localization and function in cellular processes .

Biochemical Pathways : By inhibiting FPT, this compound affects several downstream signaling pathways, particularly those involved in cell proliferation and survival. The molecular effects include alterations in signal transduction pathways that are crucial for cancer cell growth .

In Vitro Studies

In laboratory settings, this compound has demonstrated significant cytotoxic effects on various cancer cell lines. For instance:

- Cancer Cell Lines : The compound has been shown to induce apoptosis in cancer cells by disrupting critical signaling pathways .

- Cell Proliferation : Studies indicate that at lower doses, the compound effectively inhibits cell proliferation without causing substantial toxicity .

Dosage Effects

The biological activity of this compound varies significantly with dosage:

- Low Doses : Induce apoptosis and inhibit FPT effectively.

- High Doses : May lead to increased toxicity and adverse effects .

Case Studies and Research Findings

Several studies have explored the biological activity of naphthyridine derivatives similar to this compound:

- Cytotoxicity in Cancer Models : Research has shown that derivatives of naphthyridine exhibit potent anti-proliferative effects against various cancer cell lines, including HeLa and MCF-7 cells. These studies utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that naphthyridine derivatives can activate caspases and induce mitochondrial membrane potential changes indicative of apoptosis .

- Selectivity and Potency : A study highlighted the selectivity of naphthyridine derivatives as inhibitors for specific kinases involved in tumorigenesis, suggesting potential therapeutic applications for p53-deficient tumors .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other naphthyridine derivatives:

| Compound Name | Target Enzyme | IC50 (µM) | Effect on Cancer Cells | Mechanism |

|---|---|---|---|---|

| This compound | Farnesyl-protein transferase | Not specified | Induces apoptosis | Inhibition of farnesylation |

| BAY-091 | PIP4K2A | 16 | Inhibits proliferation in THP-1 cells | Apoptosis induction |

| Pyrazolo-naphthyridines | Various kinases | Varies | Potent against multiple cancer lines | Caspase activation |

Q & A

Q. What are the optimal reaction conditions for synthesizing 8-chloro-6-(pyridin-4-yl)-1,7-naphthyridine, and how do solvent/base choices influence yield?

The synthesis of 1,7-naphthyridine derivatives often employs nucleophilic substitution or cyclization reactions. For example, potassium t-butoxide in dimethylformamide (DMF) facilitates deprotonation and condensation of intermediates like 2-cyano-3-methylpyridine, as seen in analogous syntheses of 8-amino-1,7-naphthyridines . Solvent polarity and base strength directly affect reaction kinetics: polar aprotic solvents (e.g., DMF) stabilize transition states, while stronger bases (e.g., NaH) may accelerate cyclization but risk side reactions. Yield optimization requires empirical tuning of temperature (0–5°C for sensitive intermediates) and stoichiometric ratios (e.g., 1:1.2 substrate-to-nitrile) .

Q. Which spectroscopic techniques are most reliable for characterizing the chlorine and pyridyl substituents in this compound?

- NMR : NMR can identify pyridyl protons (δ 8.5–9.0 ppm for aromatic H) and coupling patterns to confirm substitution positions. NMR detects chlorine’s deshielding effects on adjacent carbons (e.g., δ 140–150 ppm for C-Cl) .

- Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns for chlorine (3:1 / ratio) and confirms molecular ion peaks .

- IR : Absence of NH/OH stretches (3400–3500 cm) rules out undesired hydrolysis products .

Q. How can researchers design preliminary biological assays to evaluate its antimicrobial potential?

Follow disc diffusion or broth microdilution protocols (CLSI guidelines) using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For 8-amino-1,7-naphthyridines, inhibition zones ≥15 mm at 200 µg/disc suggest bactericidal activity, while MIC values ≤25 µg/mL indicate potency . Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity against mammalian cell lines (e.g., HEK-293) to gauge selectivity .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., antibacterial vs. cytotoxic effects) be resolved mechanistically?

Contradictions often arise from off-target interactions. For example, 8-amino-1,7-naphthyridines may inhibit both bacterial DNA gyrase and human topoisomerase II. Resolve this via:

- Enzyme Assays : Compare IC values for target enzymes (e.g., E. coli gyrase vs. human topo II) .

- SAR Studies : Modify the pyridyl or chloro substituents to enhance selectivity. Bulky groups at C-6 reduce mammalian toxicity but may lower bacterial penetration .

- Molecular Docking : Model interactions with gyrase’s ATP-binding pocket (e.g., hydrogen bonding with Ser-84) versus human homologs .

Q. What strategies mitigate low solubility during formulation for in vivo studies?

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 8-amino derivatives formulated with citric acid and lactose) .

- Nanoencapsulation : Use pluronic surfactants (e.g., F-68) or liposomes to enhance bioavailability .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyloxy groups) at the pyridyl position .

Q. How do electronic effects of the chloro and pyridyl groups influence reactivity in cross-coupling reactions?

The chloro group at C-8 acts as a leaving site for Pd-catalyzed couplings (e.g., Suzuki with aryl boronic acids), while the pyridyl nitrogen directs meta-substitution. DFT calculations show the electron-withdrawing Cl increases electrophilicity at C-8, accelerating oxidative addition in catalytic cycles. Contrastingly, the pyridyl ring’s lone pairs stabilize intermediates, reducing side reactions (e.g., homocoupling) .

Data Analysis and Optimization

Q. Which computational methods predict the compound’s tautomeric stability and tautomer-dependent bioactivity?

- DFT Calculations : Compare Gibbs free energy of lactam-lactim tautomers. For 1,7-naphthyridines, the lactam form (N1-H) is typically favored by 5–10 kcal/mol due to aromatic stabilization .

- MD Simulations : Assess tautomer prevalence in aqueous vs. lipid bilayer environments, which affects membrane permeability .

Q. How can conflicting HPLC purity results (e.g., 98% vs. 95%) be reconciled across labs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.